1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyridazin-3 (2H)-ones . Pyridazin-3 (2H)-ones have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Recently pyridazinones have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .
Synthesis Analysis
The pyridazin-3 (2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl 5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular formula of the compound is C20H26N4O. The molecular weight is 338.455. More detailed structural analysis may require specific experimental techniques such as X-ray crystallography .Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives, including those similar to the compound , have been shown to possess antimicrobial properties . They can be effective against a variety of microorganisms, including bacteria and fungi. This makes them valuable in the development of new antibiotics and antifungal agents, especially in an era where antibiotic resistance is a growing concern .
Anticancer Properties
The structural features of pyridazinones allow for interaction with various biological targets, which can be exploited in cancer therapy. Research has indicated that certain pyridazine derivatives can inhibit the growth of cancer cells, making them potential candidates for anticancer drugs .
Cardiovascular Applications
Some pyridazine and pyridazinone derivatives have shown promise in treating cardiovascular diseases. They can act as ionotropic agents , affecting the force of heart muscle contractions, and have potential as cardiotonic agents, which could improve heart function and treat conditions like heart failure .
Anti-Inflammatory and Analgesic Effects
The compound’s class has been associated with anti-inflammatory and analgesic effects. This suggests potential applications in the treatment of chronic inflammatory diseases and pain management, providing an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antihypertensive Activity
Pyridazinone derivatives can exhibit antihypertensive activity, which is crucial in managing high blood pressure. This application is particularly important given the prevalence of hypertension and its role as a risk factor for more severe cardiovascular events .
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of pyridazinone derivatives. They may play a role in regulating blood sugar levels, offering a new avenue for diabetes treatment and management .
Neuropharmacological Applications
There is evidence to suggest that pyridazine derivatives can have neuropharmacological applications, such as anticonvulsant properties. This opens up possibilities for their use in treating neurological disorders like epilepsy .
Agrochemical Use
Beyond medical applications, pyridazinone derivatives are also known for their use in agrochemicals. They can function as herbicides, helping to manage weed growth and improve crop yields. This dual role in both medicine and agriculture underscores the versatility of the pyridazine scaffold .
Safety and Hazards
The safety and hazards associated with this specific compound are not explicitly mentioned in the available resources. It’s important to note that this compound is not intended for human or veterinary use and is available for research use only.
Future Directions
Given the diverse pharmacological activities of pyridazin-3 (2H)-ones, this privileged skeleton should be extensively studied for therapeutic benefits . The easy functionalization of various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs . This suggests potential future directions in drug discovery and development.
properties
IUPAC Name |
1-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-4-5-6-21(26)25-13-11-24(12-14-25)20-10-9-19(22-23-20)18-8-7-16(2)15-17(18)3/h7-10,15H,4-6,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRIGEBPNHUDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.